N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Description
N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, dichlorobenzyl, and sulfonamide groups
Properties
IUPAC Name |
N-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrCl2N5O2S/c1-9-14(8-22(2)19-9)26(24,25)21-15-12(16)7-23(20-15)6-10-3-4-11(17)5-13(10)18/h3-5,7-8H,6H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXNXWFBXWEIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=NN(C=C2Br)CC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrCl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the bromine and dichlorobenzyl groups. The final step involves the sulfonation of the pyrazole ring.
Preparation of the Pyrazole Core: The pyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Dichlorobenzyl Substitution: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonation: The final step involves the sulfonation of the pyrazole ring using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and dichlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-NITROBENZENESULFONAMIDE
- N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Uniqueness
N~4~-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, dichlorobenzyl, and sulfonamide groups makes it a versatile compound with diverse applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
